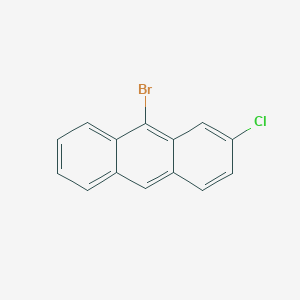
9-Bromo-2-chloroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-2-chloroanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of both bromine and chlorine atoms attached to the anthracene core. It is primarily used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-chloroanthracene typically involves the halogenation of anthracene derivatives. One common method is the bromination of 2-chloroanthracene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete halogenation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of efficient purification techniques, such as column chromatography, is essential to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-2-chloroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Scientific Research Applications
9-Bromo-2-chloroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe in biological imaging
Mechanism of Action
The mechanism of action of 9-Bromo-2-chloroanthracene involves its interaction with various molecular targets. The compound can undergo photophysical processes, such as fluorescence and phosphorescence, making it useful in imaging applications. The presence of halogen atoms enhances its ability to participate in halogen bonding, which can influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 9-Bromoanthracene
- 2-Chloroanthracene
- 9,10-Dibromoanthracene
- 9,10-Dichloroanthracene
Comparison: 9-Bromo-2-chloroanthracene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to its mono-halogenated counterparts. This dual halogenation can enhance its reactivity and make it suitable for specific applications in material science and organic synthesis .
Properties
Molecular Formula |
C14H8BrCl |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
9-bromo-2-chloroanthracene |
InChI |
InChI=1S/C14H8BrCl/c15-14-12-4-2-1-3-9(12)7-10-5-6-11(16)8-13(10)14/h1-8H |
InChI Key |
FBEFHKFTNJPAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


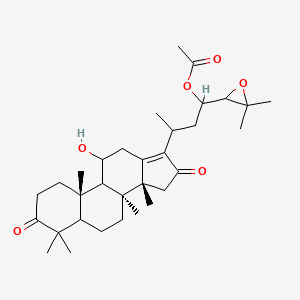
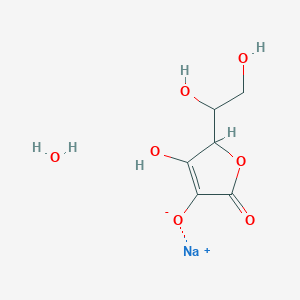
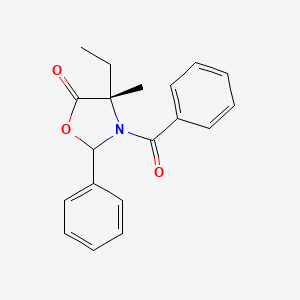
![N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide](/img/structure/B14782288.png)
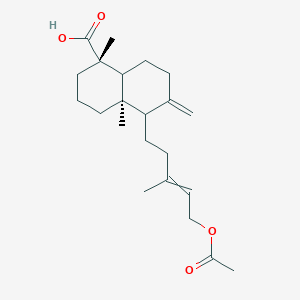
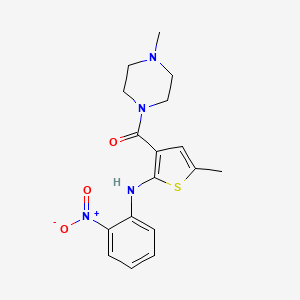
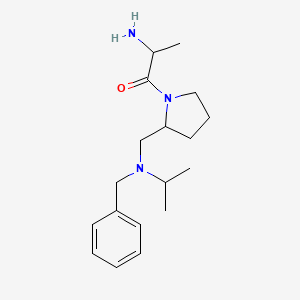
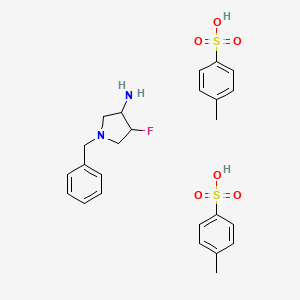
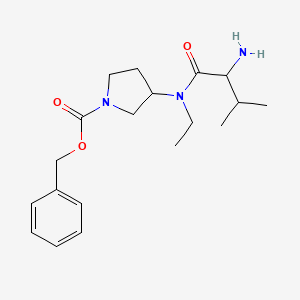
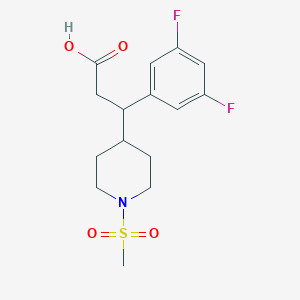
![13-Oxa-2,6,11-triazapentadecanoic acid, 11-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]-6-[(1,1-dimethylethoxy)carbonyl]-14,14-dimethyl-12-oxo-, 1,1-dimethylethyl ester](/img/structure/B14782326.png)
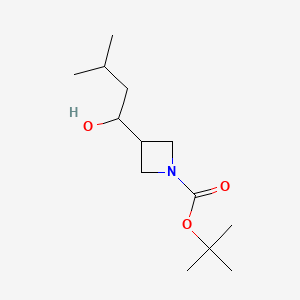
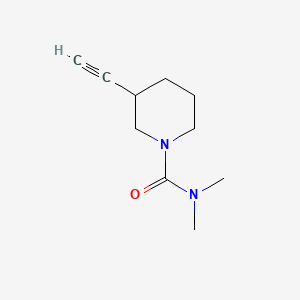
![3-Phenyl-9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14782337.png)
